TAK1 Kinase Inhibition: Dihydrohypothemycin is Inactive vs. Hypothemycin's Potent Inhibition
Dihydrohypothemycin demonstrates a complete lack of inhibitory activity against TAK1 (MAP3K7), a key target for hypothemycin and related RALs. In a direct enzymatic assay, dihydrohypothemycin exhibited an IC50 value of >30,000 nM (>30 µM) against human TAK1 [1]. This is in stark contrast to hypothemycin, which is a potent multi-kinase inhibitor with reported Ki values of 10-90 nM against VEGFR2, MEK1, and FLT-3, and which serves as the active scaffold for numerous TAK1-targeting analogues [2][3].
| Evidence Dimension | TAK1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | >30,000 nM |
| Comparator Or Baseline | Hypothemycin (Ki values: 10-90 nM against VEGFR2, MEK1, FLT-3); (5Z)-7-oxozeaenol is a potent TAK1 inhibitor |
| Quantified Difference | At least a 300-fold reduction in potency compared to hypothemycin's Ki; effectively inactive |
| Conditions | Enzymatic assay against human TAK1 (BindingDB, ChEMBL curated data) |
Why This Matters
This confirms that dihydrohypothemycin cannot be used as a kinase inhibitor tool compound, and its inactivity provides a critical negative control for studies of TAK1-dependent signaling.
- [1] BindingDB. BDBM50129086 (CHEMBL3629247). Affinity data for dihydrohypothemycin against human Mitogen-activated protein kinase kinase kinase 7 (TAK1). View Source
- [2] TargetMol. Hypothemycin Product Datasheet. CAS 76958-67-3. View Source
- [3] Al Subeh ZY, Li T, Ustoyev A, et al. Semisynthesis of Hypothemycin Analogues Targeting the C8-C9 Diol. Journal of Natural Products. 2022;85(8):2018-2025. View Source
